(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE
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Overview
Description
(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine and a thiolating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine nitrogen.
Scientific Research Applications
(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-DIMETHOXYPHENYL)-1-PROPANOL: Shares the 3,4-dimethoxyphenyl group but differs in the rest of the structure.
(3R,4S)-4-(3,5-DIMETHOXYPHENYL)-3-PYRROLIDINYL]METHANOL: Similar in having a pyrrolidine ring and methoxy groups but differs in the overall structure.
Uniqueness
(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE is unique due to its combination of a 3,4-dimethoxyphenyl group with a pyrrolidinylmethanethione moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-15-11-6-5-10(9-12(11)16-2)13(17)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWGPXKGSWQTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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